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molecular formula C12H13BrO3 B8530120 Benzenepropanoic acid, alpha-bromo-4-methyl-beta-oxo-, ethyl ester

Benzenepropanoic acid, alpha-bromo-4-methyl-beta-oxo-, ethyl ester

Cat. No. B8530120
M. Wt: 285.13 g/mol
InChI Key: IPBFOORCOXGLJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05538987

Procedure details

A solution of 4.4 g of ethyl 2-bromo-3-(4-methylphenyl)-3-oxopropanoate in 30 ml of anhydrous ethanol is added with 1.4 g of thioacetamide and the mixture is refluxed for 4 hours. The solvent is evaporated and the residue is dissolved in H2O and alkalinized to pH 10 with 10% NaOH, extracted 2 times with ether and the organic phase is washed with brine, dried and evaporated to dryness under reduced pressure. The residue is purified by F.C. (eluent 90:10 hexane:ethyl acetate) and 1.65 g of a light yellow solid are obtained (41% yield). 1H NMR (CDCl3), δ: 1.28 (t, 3 H), 2.39 (s, 3 H), 2.73 (s, 3 H), 4.26 (q, 2 H), 7.23 (d, 2 H), 7.62 (d, 2 H).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
41%

Identifiers

REACTION_CXSMILES
Br[CH:2]([C:8]([C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1)=O)[C:3]([O:5][CH2:6][CH3:7])=[O:4].[C:17]([NH2:20])(=[S:19])[CH3:18]>C(O)C>[CH3:18][C:17]1[S:19][C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])=[C:8]([C:10]2[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=2)[N:20]=1

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
BrC(C(=O)OCC)C(=O)C1=CC=C(C=C1)C
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in H2O
EXTRACTION
Type
EXTRACTION
Details
extracted 2 times with ether
WASH
Type
WASH
Details
the organic phase is washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by F.C

Outcomes

Product
Name
Type
product
Smiles
CC=1SC(=C(N1)C1=CC=C(C=C1)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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